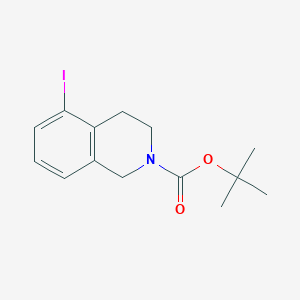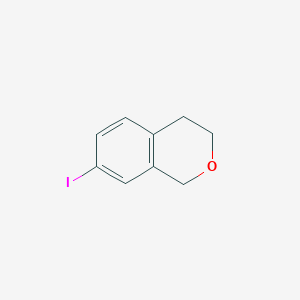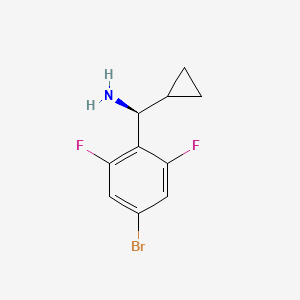![molecular formula C13H10N2O3 B13035043 5-(Benzo[d]oxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylicacid](/img/structure/B13035043.png)
5-(Benzo[d]oxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzo[d]oxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both a benzo[d]oxazole and a pyrrole ring in its structure. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the benzo[d]oxazole moiety is known to impart various biological activities, making it a valuable scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzo[d]oxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Formation of the Benzo[d]oxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Coupling of the Two Rings: The benzo[d]oxazole and pyrrole rings can be coupled through various cross-coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.
Reduction: Reduction reactions can target the benzo[d]oxazole ring, potentially converting it to a benzo[d]oxazoline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Br2, Cl2) and nitrating agents (HNO3) are commonly used for electrophilic substitution.
Major Products Formed
Oxidation: Pyrrole-2,3-diones
Reduction: Benzo[d]oxazoline derivatives
Substitution: Various substituted benzo[d]oxazole and pyrrole derivatives
Scientific Research Applications
5-(Benzo[d]oxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a scaffold for drug design, particularly in the development of new therapeutic agents.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 5-(Benzo[d]oxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The benzo[d]oxazole moiety is known to interact with DNA and proteins, potentially leading to inhibition of key biological pathways involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]oxazole: Known for its antimicrobial and anticancer activities.
Pyrrole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.
5-(Pyrimidin-5-yl)benzo[d]oxazole: Exhibits significant anticancer activity.
Uniqueness
5-(Benzo[d]oxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to the combination of the benzo[d]oxazole and pyrrole rings in a single molecule. This structural feature imparts a diverse range of biological activities and makes it a versatile scaffold for drug design and materials science.
Properties
Molecular Formula |
C13H10N2O3 |
|---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
5-(1,3-benzoxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C13H10N2O3/c1-7-4-9(15-12(7)13(16)17)8-2-3-11-10(5-8)14-6-18-11/h2-6,15H,1H3,(H,16,17) |
InChI Key |
YOACAKJQZGPECA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1)C2=CC3=C(C=C2)OC=N3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


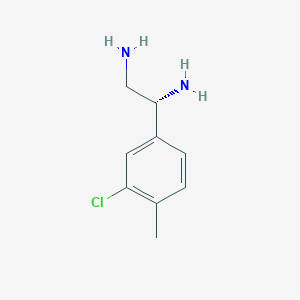

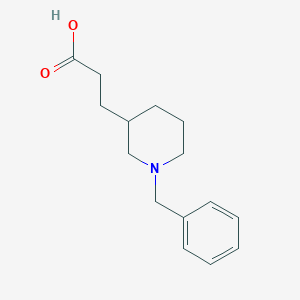


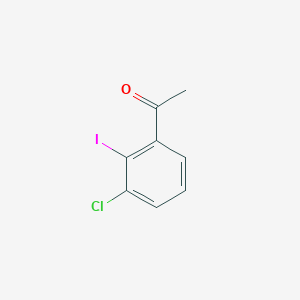
![2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine](/img/structure/B13034986.png)
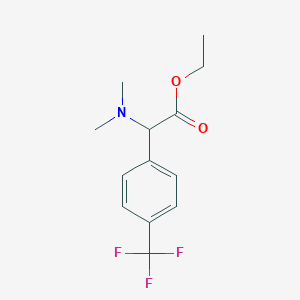
![5-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13034989.png)

